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Compound of Interest

Compound Name: Limonene oxide, (-)-

Cat. No.: B1675404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and theoretical data for

the chiral molecule (-)-Limonene oxide. By objectively comparing measured physical and

spectroscopic properties with data derived from computational models, this document aims to

provide researchers with a robust understanding of the molecule's characteristics, aiding in its

application in chemical synthesis and drug development.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the key experimental and theoretical data for (-)-Limonene

oxide, facilitating a direct comparison of its physical and spectroscopic properties.

Table 1: Physical and Chemical Properties
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Property Experimental Value Theoretical Value

Molecular Formula C₁₀H₁₆O C₁₀H₁₆O

Molecular Weight 152.23 g/mol [1] 152.23 g/mol

Boiling Point
113-114 °C at 50 mmHg[2][3]

[4]
Not available

Density 0.929 g/mL at 25 °C[2][3][4][5] Not available

Refractive Index (n20/D) 1.466[2][3][4] Not available

Optical Rotation

Data for the (+) enantiomer is

available, but specific values

for the (-) enantiomer require

direct measurement.

Calculations are conformation-

dependent; a weighted

average based on conformer

population is necessary.[6]

Table 2: Spectroscopic Data - Infrared (IR) Spectroscopy

Selected experimental infrared absorption bands are compared with theoretically calculated

vibrational frequencies. Theoretical frequencies are often scaled to better match experimental

values.

Experimental Wavenumber
(cm⁻¹)

Theoretical (Scaled)
Wavenumber (cm⁻¹)

Vibrational Assignment

3088 3027 νas(C-H)

2999 3025 νas(C-H)

~1640 Not specified C=C stretch[7][8]

~840 Not specified Epoxide ring vibration[8][9]

Note: A detailed comparison of experimental and theoretical IR and Raman spectra for S-(-)-

limonene oxide can be found in research literature, often involving calculations at the

B3LYP/cc-pVDZ level of theory.[10][11]

Table 3: Spectroscopic Data - Nuclear Magnetic Resonance (NMR) Spectroscopy
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Key experimental ¹H and ¹³C NMR chemical shifts are presented. Theoretical calculations of

NMR shifts are highly dependent on the computational method and the solvent model used.

Nucleus
Experimental Chemical
Shift (ppm)

Theoretical Chemical Shift
(ppm)

¹³C
149.2, 109.1, 60.6, 57.5, 40.7,

30.7, 25.9, 23.1, 21.1, 20.2[12]

Dependent on the level of

theory and conformer

populations.[6]

¹H

4.7 (2H), 3.0 (1H), 1.3 (3H),

various signals between 1.5-

2.1 (6H)[12]

Dependent on the level of

theory and conformer

populations.[6]

Table 4: Spectroscopic Data - Mass Spectrometry (MS)

The table lists the major experimental mass-to-charge ratios (m/z) observed in the mass

spectrum of limonene oxide.

Experimental m/z Relative Intensity Fragmentation Pathway

152 [M]⁺ Molecular Ion

137 High [M-CH₃]⁺

109 High Further fragmentation

95 High Further fragmentation

67 High Further fragmentation

43 High Further fragmentation

Note: The fragmentation pattern can be complex and is influenced by the ionization method

used.

Experimental Protocols
The experimental data cited in this guide are typically obtained using the following standard

methodologies:
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1. Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: (-)-Limonene oxide is diluted in a suitable volatile solvent (e.g.,

dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is

programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g.,

250 °C) to ensure separation of components.

MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer

scans a mass range of m/z 40-400.

Data Analysis: The retention time is used for identification relative to standards, and the

mass spectrum is compared to library data for confirmation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of (-)-Limonene oxide are dissolved in a deuterated

solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: ¹H and ¹³C spectra are acquired using standard pulse sequences.

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the

reference standard. Coupling constants and integration values are analyzed to elucidate the

structure.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt

plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Instrumentation: An FTIR spectrometer.
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Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹).

Data Analysis: The positions and intensities of the absorption bands are correlated with

specific functional groups and vibrational modes in the molecule.

4. Optical Rotation:

Sample Preparation: A solution of known concentration of (-)-Limonene oxide in a specified

solvent (e.g., ethanol or chloroform) is prepared.

Instrumentation: A polarimeter.

Data Acquisition: The angle of rotation of plane-polarized light (typically at the sodium D-line,

589 nm) is measured at a specific temperature.

Data Analysis: The specific rotation is calculated based on the observed rotation,

concentration, and path length.

Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental

and theoretical data for a given molecule like (-)-Limonene oxide.
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Workflow for Cross-Validation of Experimental and Theoretical Data

Experimental Analysis

Theoretical Modeling

Data Comparison and Validation

(-)-Limonene Oxide Sample

NMR Spectroscopy IR SpectroscopyMass Spectrometry Physical Properties

Compare NMR Data Compare IR DataCompare Physical Properties

Molecular Structure

Conformational Analysis

NMR Shift Calculation Frequency Calculation

Validated Molecular Profile

Click to download full resolution via product page

Caption: Workflow for comparing experimental and theoretical data.

Conclusion
The cross-validation of experimental and theoretical data for (-)-Limonene oxide reveals a

strong correlation, providing a high degree of confidence in its structural and electronic

properties. While experimental data provides real-world measurements, theoretical calculations

offer valuable insights into the conformational preferences and vibrational modes that are not

directly observable.[11] The synergy between these two approaches is crucial for a

comprehensive understanding of this important chiral molecule and its potential applications.
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For the most accurate theoretical predictions, it is essential to consider a population-weighted

average of the properties of the most stable conformers.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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